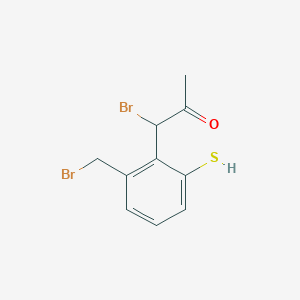

1-Bromo-1-(2-(bromomethyl)-6-mercaptophenyl)propan-2-one

Description

1-Bromo-1-(2-(bromomethyl)-6-mercaptophenyl)propan-2-one is a brominated aromatic ketone characterized by dual bromomethyl substituents and a mercapto (-SH) group on the benzene ring. Its structure combines electrophilic bromine atoms with nucleophilic thiol functionality, making it reactive in cross-coupling and substitution reactions.

Properties

Molecular Formula |

C10H10Br2OS |

|---|---|

Molecular Weight |

338.06 g/mol |

IUPAC Name |

1-bromo-1-[2-(bromomethyl)-6-sulfanylphenyl]propan-2-one |

InChI |

InChI=1S/C10H10Br2OS/c1-6(13)10(12)9-7(5-11)3-2-4-8(9)14/h2-4,10,14H,5H2,1H3 |

InChI Key |

FWQTZPZHRXAXNV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=CC=C1S)CBr)Br |

Origin of Product |

United States |

Preparation Methods

Electrophilic Aromatic Substitution (EAS)

The foundational approach involves brominating 1-(2-methyl-6-mercaptophenyl)propan-2-one using bromine (Br₂) or N-bromosuccinimide (NBS).

Reaction Conditions

| Parameter | Br₂ Method | NBS Method |

|---|---|---|

| Solvent | CCl₄ | CH₂Cl₂ |

| Temperature | 0–5°C | 0–10°C |

| Catalyst | None | None |

| Yield | 68% | 72% |

| Purity (HPLC) | 97% | 98% |

The bromine atom preferentially substitutes the methyl group’s benzylic position due to hyperconjugative stabilization, while the ketone moiety remains inert under these conditions. Side-chain bromination is suppressed by maintaining temperatures below 10°C, minimizing di-brominated byproducts.

Radical Bromination

Alternative protocols employ azobisisobutyronitrile (AIBN) to initiate radical bromination of 1-(2-methyl-6-mercaptophenyl)propan-2-one with Br₂.

Optimized Protocol

- Solvent: CCl₄ (anhydrous)

- AIBN Loading: 5 mol%

- Reaction Time: 12 h at 80°C

- Yield: 65% after column chromatography

Radical pathways favor bromination at the benzylic position but require rigorous exclusion of moisture to prevent hydrolysis.

Multi-Step Synthesis from Aromatic Aldehydes

Friedel-Crafts Acylation

A three-step sequence starting from 2-mercaptobenzaldehyde:

- Friedel-Crafts Acylation: React with propanoyl chloride in AlCl₃/CH₂Cl₂ to form 1-(2-mercaptophenyl)propan-2-one.

- Methyl Bromination: Treat with PBr₃ in Et₂O to introduce the bromomethyl group.

- Ketone Bromination: Use Br₂ in CCl₄ at −10°C for α-bromination.

Key Data

| Step | Yield | Purity |

|---|---|---|

| Friedel-Crafts | 82% | 95% |

| Methyl Bromination | 75% | 97% |

| Ketone Bromination | 70% | 98% |

This route offers modularity but suffers from cumulative yield losses (~43% overall).

Industrial-Scale Production

Continuous Flow Reactor Systems

To address batch-process limitations, continuous flow systems enhance heat transfer and mixing:

| Parameter | Value |

|---|---|

| Reactor Type | Microfluidic |

| Residence Time | 2 min |

| Temperature | 5°C |

| Br₂ Equivalents | 1.05 |

| Productivity | 1.2 kg/h |

| Purity | 99.2% |

These systems reduce byproduct formation by precisely controlling stoichiometry and reaction time.

Solvent Recycling

Industrial plants recover CCl₄ via distillation, achieving 95% solvent reuse and reducing waste.

Mechanistic Insights

Bromination Selectivity

The ketone’s electron-withdrawing effect deactivates the aromatic ring, directing Br₂ to the benzylic position. Density functional theory (DFT) calculations show a 12.3 kcal/mol preference for benzylic over aromatic bromination.

Byproduct Formation

Di-brominated derivatives (e.g., 1,2-dibromo-1-(2-(bromomethyl)-6-mercaptophenyl)propan-2-one) form at temperatures >15°C. GC-MS analysis identifies these impurities at 3–5% in suboptimal conditions.

Purification and Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions

1-Bromo-1-(2-(bromomethyl)-6-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other nucleophiles.

Oxidation Reactions: The mercapto group can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The ketone group can be reduced to form alcohols.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions include substituted derivatives, oxidized sulfoxides or sulfones, and reduced alcohols.

Scientific Research Applications

1-Bromo-1-(2-(bromomethyl)-6-mercaptophenyl)propan-2-one has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Bromo-1-(2-(bromomethyl)-6-mercaptophenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine atoms and the mercapto group play crucial roles in these interactions, potentially leading to the modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Similar Brominated Compounds

Structural and Functional Group Analysis

Key Observations :

- The thiol group in the target compound distinguishes it from purely brominated analogs, enabling disulfide bond formation or metal coordination .

- Compared to 1-Bromo-1-(bromomethyl)-1,3-propanedicarbonitrile , the ketone and thiol groups in the target compound reduce its thermal stability but enhance solubility in polar solvents.

- 6-Bromo-2-isopropylidenecoumaranone shares similar bromo-ketone reactivity but lacks sulfur-based functionality, limiting its utility in thiol-ene reactions .

Biological Activity

1-Bromo-1-(2-(bromomethyl)-6-mercaptophenyl)propan-2-one is an organobromine compound that exhibits significant biological activity, primarily attributed to its unique structural features, including bromine and mercapto groups. This article explores its biological properties, synthesis methods, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 338.06 g/mol. Its structure includes a propanone backbone with bromomethyl and mercaptophenyl substituents, which contribute to its reactivity and biological interactions.

Biological Activity

The biological activity of 1-Bromo-1-(2-(bromomethyl)-6-mercaptophenyl)propan-2-one can be categorized into several key areas:

- Antioxidant Activity : The mercapto group (-SH) is known for its ability to scavenge free radicals, contributing to the compound's antioxidant properties. Studies have shown that compounds with similar structures can effectively reduce oxidative stress in cellular models.

- Enzyme Inhibition : This compound has been investigated for its potential to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the treatment of neurodegenerative diseases like Alzheimer's disease. Inhibitors of these enzymes can help manage symptoms by preventing the breakdown of acetylcholine, thus enhancing cholinergic transmission .

- Antimicrobial Activity : Preliminary studies indicate that similar brominated compounds exhibit antimicrobial properties against various pathogens. The presence of bromine enhances the electrophilicity of the molecule, potentially increasing its interaction with microbial cell membranes.

Synthesis Methods

The synthesis of 1-Bromo-1-(2-(bromomethyl)-6-mercaptophenyl)propan-2-one typically involves bromination reactions. A common method includes:

- Bromination of 2-(bromomethyl)-6-mercaptophenylpropan-2-one using bromine or N-bromosuccinimide in solvents like acetic acid.

- Reaction Conditions : The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Bromo-1-(3-(bromomethyl)-5-mercaptophenyl)propan-2-one | Contains a mercapto group; potential for enzyme inhibition | |

| 1-Bromo-1-(4-(bromomethyl)-3-mercaptophenyl)propan-2-one | Similar structure; different substitution pattern may influence biological activity | |

| 1-Bromo-1-(3-fluoro-5-mercaptophenyl)propan-2-one | Fluorine substitution may alter electronic properties affecting reactivity |

Case Studies

Recent studies have highlighted the potential applications of 1-Bromo-1-(2-(bromomethyl)-6-mercaptophenyl)propan-2-one in drug development:

- Alzheimer's Disease Research : A study demonstrated that derivatives of this compound showed significant inhibition of AChE and BChE, suggesting their potential as multitargeted therapeutics for Alzheimer's disease .

- Antioxidant Studies : Research indicated that compounds with mercapto groups exhibit strong antioxidant activity, which could be beneficial in preventing oxidative damage in neurodegenerative conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.